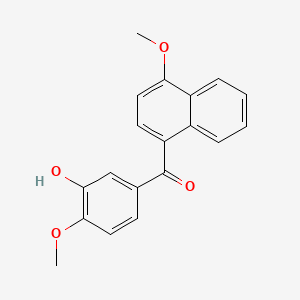
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic compound that belongs to the class of nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the formation of the nucleoside base and its subsequent glycosylation with a sugar moiety. Common reaction conditions may include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential antiviral or anticancer properties.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral nucleoside analog.
Ganciclovir: Another antiviral compound with similar structure.
Ribavirin: A broad-spectrum antiviral agent.
Uniqueness
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine may offer unique properties, such as enhanced stability, improved bioavailability, or specific activity against certain pathogens or cancer cells, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H20N6O6 |
|---|---|
Poids moléculaire |
368.35 g/mol |
Nom IUPAC |
1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione |
InChI |
InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)20(13)16)18(3-5-1-2-5)14(25)19(10)12-9(23)8(22)6(4-21)26-12/h5-6,8-9,12,21-23H,1-4,16H2,(H2,15,17)/t6-,8?,9+,12-/m1/s1 |
Clé InChI |
OZAGTHXNXYRYQP-WURNFRPNSA-N |
SMILES isomérique |
C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


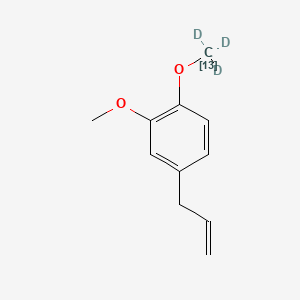

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
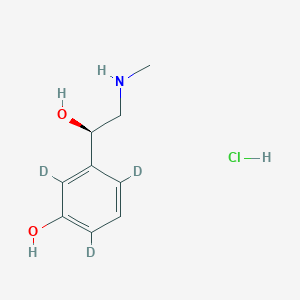
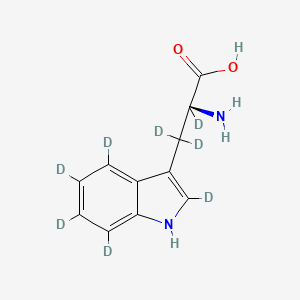


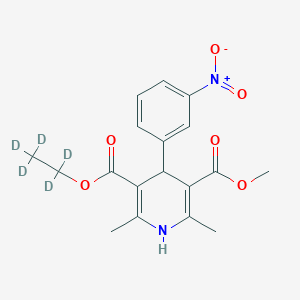
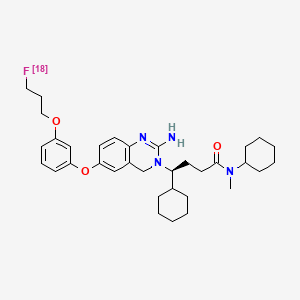

![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)

